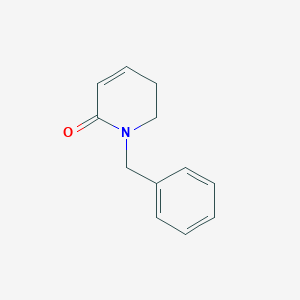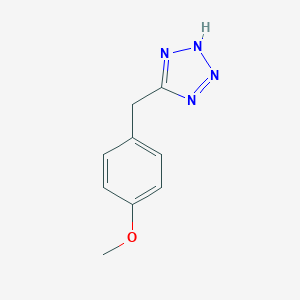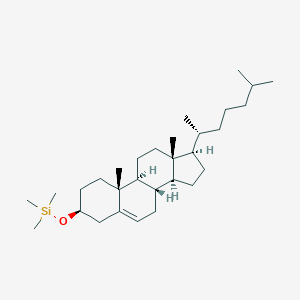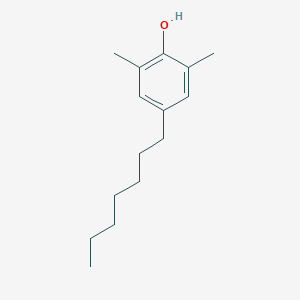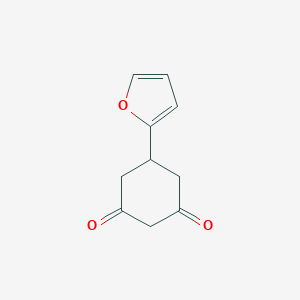
5-(2-Furyl)ciclohexano-1,3-diona
Descripción general
Descripción
5-(2-Furyl)-1,3-cyclohexanedione may be used as a reactant in the synthesis of 12-aryl(hetaryl)-9-(2-furyl)-7,8,9,10,11,12-hexahydrobenzo[a]-acridin-11-ones bearing two asymmetric carbon atoms (C9 and C12).
5-(2-furanyl)cyclohexane-1,3-dione is a beta-diketone.
Aplicaciones Científicas De Investigación
Preparación de péptidos cíclicos y peptidomiméticos
“5-(2-Furyl)ciclohexano-1,3-diona” ha desempeñado un papel crucial en la preparación de péptidos cíclicos y peptidomiméticos . Estos son compuestos que imitan la estructura y la función de los péptidos biológicamente activos, y se utilizan en el descubrimiento y el diseño de fármacos.
Síntesis de compuestos heterocíclicos
Este compuesto también se utiliza en la síntesis de varios compuestos heterocíclicos . Los compuestos heterocíclicos son compuestos orgánicos que contienen al menos un átomo de carbono y un elemento distinto del carbono, como azufre, oxígeno o nitrógeno, dentro de una estructura cíclica. Estos compuestos tienen una amplia gama de aplicaciones, incluidas las farmacéuticas, los agroquímicos y los colorantes.
Síntesis de compuestos organometálicos
“this compound” ha encontrado utilidad en la síntesis de compuestos organometálicos . Los compuestos organometálicos son compuestos que contienen enlaces metal-carbono, y tienen aplicaciones en el campo de la catálisis, la ciencia de los materiales y en la síntesis de compuestos orgánicos.
Reactivo para la síntesis de compuestos orgánicos
Sirve como reactivo para la síntesis de varios compuestos orgánicos . Como reactivo, puede participar en una amplia variedad de reacciones químicas, contribuyendo a la formación de nuevos compuestos.
Formación de enlaces covalentes
Como compuesto electrófilo, “this compound” participa en reacciones con otros compuestos, lo que lleva a la formación de enlaces covalentes . Esta propiedad es útil en la síntesis de una amplia gama de compuestos orgánicos.
Formación de 1,3-dicetonas
Su interacción con un alqueno o alquino da como resultado la formación de una 1,3-dicetona . Las 1,3-dicetonas son bloques de construcción importantes en la síntesis orgánica y tienen aplicaciones en la síntesis de productos farmacéuticos y naturales.
Producción de cetonas cíclicas
Su reacción con un aldehído o cetona produce una cetona cíclica . Las cetonas cíclicas son importantes en la industria de las fragancias y los sabores, así como en la síntesis de moléculas orgánicas complejas.
Combatir condiciones patológicas
Las calconas, que pueden sintetizarse a partir de “this compound”, son importantes compuestos medicinales para combatir varias condiciones patológicas asociadas con enzimas ureolíticas (ureasa) .
Mecanismo De Acción
Target of Action
The primary target of 5-(2-Furyl)cyclohexane-1,3-dione (5FUd) is DNA methyltransferases (DNMTs) . DNMTs are enzymes that transfer methyl groups from S-adenosylmethionine to DNA. By inhibiting the activity of DNMTs, 5FUd can interfere with the methylation process of DNA, which plays a crucial role in gene expression and regulation .
Mode of Action
5FUd works by inhibiting the activity of DNMTs . This inhibition disrupts the methylation process of DNA, leading to changes in gene expression. As a result, the growth and proliferation of cancer cells, such as those found in acute lymphoblastic leukemia, can be hindered .
Biochemical Pathways
The inhibition of DNMTs by 5FUd affects the DNA methylation pathways . DNA methylation is a biochemical process crucial to gene expression and regulation. When this pathway is disrupted, it can lead to changes in the expression of genes involved in cell growth and proliferation, thereby affecting the progression of diseases like cancer .
Result of Action
The inhibition of DNMTs by 5FUd leads to changes in gene expression, particularly those genes involved in cell growth and proliferation . This can result in the suppression of cancer cell growth, making 5FUd an effective chemotherapeutic agent for the treatment of acute lymphoblastic leukemia .
Análisis Bioquímico
Biochemical Properties
5-(2-Furyl)cyclohexane-1,3-dione works by inhibiting the activity of DNA methyltransferases (DNMTs), which are enzymes that transfer methyl groups from S-adenosylmethionine to DNA . This interaction with DNMTs is crucial for its role in biochemical reactions .
Cellular Effects
The effects of 5-(2-Furyl)cyclohexane-1,3-dione on cells are primarily related to its impact on DNA methylation. By inhibiting DNMTs, it disrupts normal cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-(2-Furyl)cyclohexane-1,3-dione exerts its effects by binding to DNMTs and inhibiting their activity . This leads to changes in gene expression and can have profound effects on cell function .
Propiedades
IUPAC Name |
5-(furan-2-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,7H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLTVHCMIYGVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351407 | |
| Record name | 5-(2-furyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1774-11-4 | |
| Record name | 5-(2-furyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


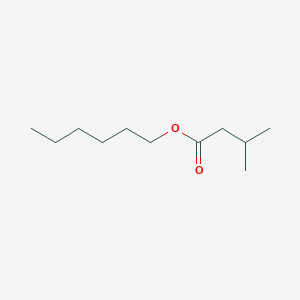

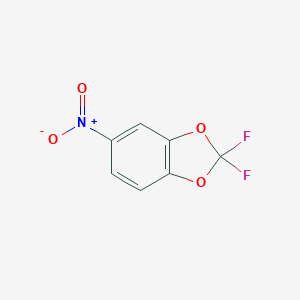
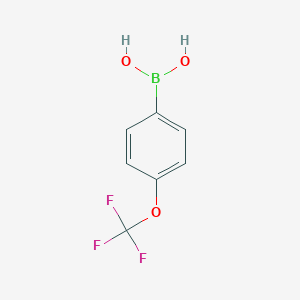
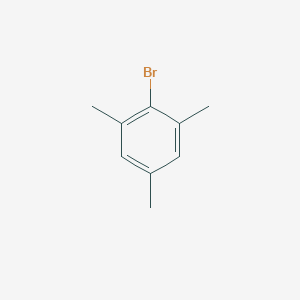
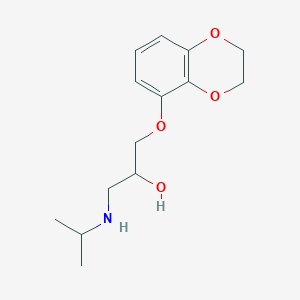

![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)
